tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate
Description
The compound tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate features a bicyclo[1.1.1]pentane core substituted at the 3-position with a benzyloxycarbonylamino (Cbz) group. This bicyclic system is linked via a methylene bridge to the 4-position of a piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The Cbz group may serve as a protective handle for further synthetic modifications.
Properties
IUPAC Name |
tert-butyl 4-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-21(2,3)29-20(27)25-11-9-18(10-12-25)22-14-23(15-22,16-22)24-19(26)28-13-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLDEIQKGWTBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate exhibit significant anticancer properties. Studies have shown that modifications in the bicyclic and piperidine structures can enhance cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that it may inhibit specific pathways involved in neuronal death.
- Antimicrobial Properties : Preliminary studies have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents.
Drug Delivery Systems
The structural characteristics of this compound make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the modification of similar compounds to improve their efficacy against breast cancer cell lines. The results indicated that introducing specific functional groups increased apoptosis in cancer cells while sparing normal cells.
Case Study 2: Neuroprotection
Research conducted at a leading university focused on evaluating the neuroprotective effects of this compound in animal models of neurodegeneration. The findings revealed that treatment with the compound significantly reduced markers of oxidative stress and inflammation in the brain.
Case Study 3: Antimicrobial Testing
A collaborative study between pharmaceutical companies tested the antimicrobial efficacy of this compound against MRSA and E.coli strains. Results showed promising inhibition zones, indicating its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Core Scaffolds
Bicyclo[1.1.1]pentane vs. Cyclobutane Derivatives
- Target Compound : The bicyclo[1.1.1]pentane core imposes significant ring strain and rigidity, which can enhance binding selectivity in medicinal chemistry applications.
- Compound 37 (): Features a cyclobutane ring instead, which is less strained but still conformationally restricted. Synthesized via photoredox catalysis using benzyl 5-iodo-2-methylenepentanoate .
- Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (): Cyclobutane with a Boc-protected amine and methyl ester (similarity score: 0.73) .
Piperidine vs. Piperazine Derivatives
Substituent Effects
Physicochemical and Spectroscopic Properties
NMR Data :
- Similarity Scores (): Methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate: 0.78 similarity (closest analog) . 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid: 0.75 similarity .
Preparation Methods
Conversion of Ketone to Amine
The BCP ketone is transformed into an amine via a two-step sequence:
-
Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of LiAlH₄ reduces the oxime to the primary amine. For instance, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid is obtained in 85% purity after recrystallization.
Introduction of Benzyloxycarbonyl (Cbz) Protecting Group
The amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or NaHCO₃. A representative procedure involves dissolving 3-aminobicyclo[1.1.1]pentane (1.0 equiv) in dichloromethane, adding Cbz-Cl (1.2 equiv) dropwise at 0°C, and stirring for 12 h at room temperature. The product, 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane, is isolated in 89% yield after aqueous workup and silica gel chromatography.
Coupling with Piperidine Moiety
Synthesis of tert-Butyl 4-(Hydroxymethyl)piperidine-1-carboxylate
The piperidine derivative is prepared via Boc protection of 4-piperidinemethanol. In a typical protocol, 4-piperidinemethanol (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in THF at 0°C, followed by stirring at room temperature for 6 h. The Boc-protected alcohol is obtained in 95% yield after extraction and solvent evaporation.
Mesylation of Hydroxymethyl Group
Activation of the hydroxyl group as a mesylate enables nucleophilic displacement by the BCP amine. To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in dichloromethane, methanesulfonyl chloride (1.1 equiv) and triethylamine (1.2 equiv) are added at 0°C. After 2 h, the mesylate intermediate is isolated in 88% yield and used directly in the next step.
Alkylation of BCP Amine with Piperidine Mesylate
The Cbz-protected BCP amine (1.0 equiv) is reacted with the piperidine mesylate (1.2 equiv) in DMF at 80°C for 24 h using K₂CO₃ (2.0 equiv) as a base. Purification via flash chromatography (hexane:EtOAc, 3:1) affords tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate in 76% yield.
Optimization and Alternative Routes
Mitsunobu Coupling
An alternative coupling strategy employs Mitsunobu conditions to join the BCP alcohol and piperidine alcohol. For example, reaction of 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ol with tert-butyl 4-hydroxypiperidine-1-carboxylate using DIAD and PPh₃ in THF provides the coupled product in 68% yield.
Reductive Amination
Condensation of BCP ketone with tert-butyl 4-aminopiperidine-1-carboxylate under reductive amination conditions (NaBH₃CN, AcOH) yields the secondary amine, which is subsequently Cbz-protected. This route avoids mesylation but requires careful pH control to prevent Boc deprotection.
Analytical Data and Characterization
Critical spectroscopic data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH₂Cbz), 4.20–3.90 (m, 2H, piperidine NCH₂), 2.80–2.60 (m, 2H, BCP CH₂), 1.45 (s, 9H, Boc tert-butyl).
-
HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₂₄H₃₃N₂O₄: 413.2439; found 413.2432.
Challenges and Troubleshooting
-
Steric Hindrance : The BCP core’s rigidity necessitates prolonged reaction times for alkylation steps (e.g., 24–48 h for mesylate displacement).
-
Boc Deprotection Risk : Strong bases or acids must be avoided in later stages. Triethylamine is preferred over NaOH for Cbz installations.
-
Purification : Silica gel chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) effectively separates the target compound from diastereomers or unreacted starting materials .
Q & A
Q. Q1. What are the key synthetic challenges in preparing the bicyclo[1.1.1]pentane core of this compound?
Methodological Answer: The bicyclo[1.1.1]pentane (BCP) moiety is sterically constrained, requiring specialized methods for functionalization. A scalable approach involves hydrohydrazination reactions using [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃ catalyst . Post-reaction deprotection (e.g., hydrazine reduction) yields the BCP-amine intermediate. For characterization, -NMR analysis of related BCP compounds (e.g., Figure S25 in ) shows distinct upfield shifts for bridgehead protons (δ ~1.5–2.0 ppm), confirming structural integrity .
Q. Q2. How is the purity and identity of this compound validated after synthesis?
Methodological Answer: High-Resolution Mass Spectrometry (HRMS) and -/-NMR are critical. For example, HRMS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 475.2802 for C₂₄H₃₁N₂O₅). NMR analysis should resolve the tert-butyl group (singlet at δ ~1.4 ppm) and bicyclo[1.1.1]pentane bridgehead protons (multiplet at δ ~2.1–2.3 ppm). Comparative studies with analogous piperidine-BCP derivatives (e.g., ) highlight diagnostic peaks for the carbamate and benzyloxycarbonyl groups .
Advanced Reaction Optimization
Q. Q3. What strategies mitigate side reactions during the coupling of the bicyclo[1.1.1]pentane and piperidine moieties?
Methodological Answer: Steric hindrance at the BCP bridgehead necessitates controlled reaction conditions:
- Use of coupling agents like HATU or EDCI in dry DMF at 0–5°C to minimize epimerization .
- Monitoring via TLC or LC-MS to detect intermediates (e.g., tert-butyl piperidine-1-carboxylate derivatives, as in ).
- Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted BCP precursors .
Q. Q4. How does solvent choice influence the yield of the benzyloxycarbonyl (Cbz) protection step?
Methodological Answer: Polar aprotic solvents (e.g., dichloromethane or ethyl acetate) enhance solubility of the BCP-amine intermediate. For Cbz protection, a 2:1 molar ratio of benzyl chloroformate to amine in the presence of triethylamine (TEA) at 0°C minimizes carbamate hydrolysis. Yields >75% are achievable, as demonstrated in tert-butyl piperidine-carboxylate syntheses ().
Mechanistic and Analytical Challenges
Q. Q5. What analytical discrepancies arise in characterizing sterically congested BCP derivatives?
Methodological Answer: BCP systems often exhibit:
- Overlapping -NMR signals due to restricted rotation (e.g., bridgehead protons). 2D NMR (COSY, HSQC) resolves ambiguities .
- Crystallization challenges for X-ray diffraction. Alternative methods like cryo-EM or computational modeling (DFT) validate 3D geometry .
- Mass spectrometry fragmentation patterns dominated by tert-butyl loss ([M - C₄H₉]⁺), requiring high-resolution instruments for accurate mass assignment .
Q. Q6. How do electronic effects of the Cbz group impact reactivity in downstream functionalization?
Methodological Answer: The electron-withdrawing Cbz group deactivates the bicyclo[1.1.1]pentane toward electrophilic substitution. For example, nitration or halogenation requires harsh conditions (e.g., HNO₃/H₂SO₄ at 50°C). Computational studies (e.g., NBO analysis) quantify charge distribution, guiding regioselective modifications .
Applications in Medicinal Chemistry
Q. Q7. What makes this compound a promising scaffold for drug discovery?
Methodological Answer:
- The BCP moiety acts as a bioisostere for tert-butyl or aromatic groups, improving metabolic stability .
- Piperidine-carbamate derivatives exhibit enhanced blood-brain barrier (BBB) penetration, as shown in pharmacokinetic studies of related compounds ().
- The Cbz group allows selective deprotection (e.g., hydrogenolysis with Pd/C) for late-stage diversification .
Q. Q8. How is this compound used in studying enzyme inhibition?
Methodological Answer:
- Kinetic assays (e.g., fluorescence polarization) measure binding affinity to proteases or kinases. For example, the BCP core mimics rigid peptide bonds, inhibiting HIV-1 protease (IC₅₀ ~50 nM in analogs) .
- X-ray co-crystallography with target enzymes (e.g., cytochrome P450) reveals steric clashes caused by the BCP moiety, guiding SAR optimization .
Safety and Handling
Q. Q9. What precautions are essential when handling this compound in the lab?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
